molecular formula C12H12NO4- B11817359 Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate

Cat. No.: B11817359
M. Wt: 234.23 g/mol
InChI Key: UGUBXKHVTRAJNR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate can be compared with other benzoxazine derivatives, such as:

  • Mthis compound
  • Propyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate
  • Butyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate

These compounds share a similar core structure but differ in their alkyl substituents, which can influence their chemical and biological properties. This compound is unique due to its specific ethyl group, which may confer distinct reactivity and applications.

Properties

Molecular Formula

C12H12NO4-

Molecular Weight

234.23 g/mol

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)butanoate

InChI

InChI=1S/C12H13NO4/c1-2-9(11(14)15)13-7-8-5-3-4-6-10(8)17-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,15)/p-1

InChI Key

UGUBXKHVTRAJNR-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])N1CC2=CC=CC=C2OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.